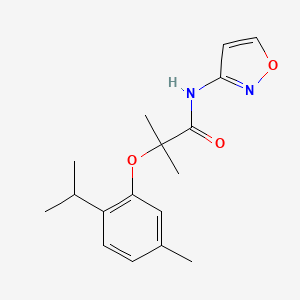

![molecular formula C11H12N2O2S B4928277 ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate](/img/structure/B4928277.png)

ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate is an organic compound with the molecular formula C11H12N2O2S . It has an average mass of 236.290 Da and a monoisotopic mass of 236.061951 Da .

Synthesis Analysis

The synthesis of similar compounds has been studied using high-speed vibration milling . The solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives was achieved by high-speed vibration milling using the inexpensive and environmentally friendly Et2NH as a catalyst . The reaction conditions were optimized and the derivatives were obtained in good yield . This method has advantages in terms of short reaction time and facile conditions .Physical And Chemical Properties Analysis

This compound appears as a pale yellow to brown powder . It has a melting point between 88.0-97.0°C . The compound has an assay (GC) of ≥95.0% .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

This compound is used in the cyanoacetylation of amines, which is a key step in the synthesis of biologically active compounds . The cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Antitumor Evaluation

The compound has been used in the synthesis of polyfunctionally substituted heterocyclic compounds, which have shown promising antitumor activities . Most of these compounds revealed high inhibitory effects when screened in vitro for their antiproliferative activity .

Industrial Chemistry and Material Science

Thiophene derivatives, such as this compound, are utilized in industrial chemistry and material science as corrosion inhibitors . They play a significant role in the advancement of organic semiconductors .

Fabrication of Organic Light-Emitting Diodes (OLEDs)

The compound is used in the fabrication of organic light-emitting diodes (OLEDs) . These OLEDs have wide applications in display technology, including televisions, computer monitors, and small, portable system screens such as mobile phones and PDAs .

Synthesis of Anticancer and Anti-Atherosclerotic Agents

Thiophene derivatives are used as raw materials in the synthesis of anticancer agents and anti-atherosclerotic agents . They also act as metal complexing agents and in the development of insecticides .

Drug Discovery

As part of the Maybridge Screening Collection, this compound is used in high-throughput screening (HTS) for drug discovery . It’s part of a highly diverse set of over 53,000 hit-like and lead-like molecules used in screening campaigns .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-2-15-11(14)6-3-4-8-9(6)7(5-12)10(13)16-8/h6H,2-4,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXYACUFYJOZQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C1C(=C(S2)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isopropyl-6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B4928195.png)

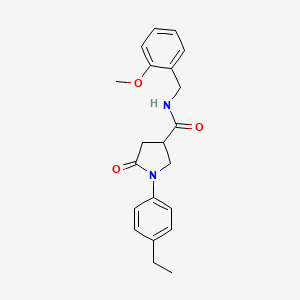

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4928196.png)

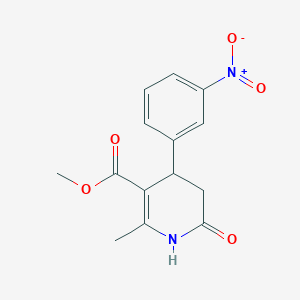

![2-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4928214.png)

![N-({[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4928221.png)

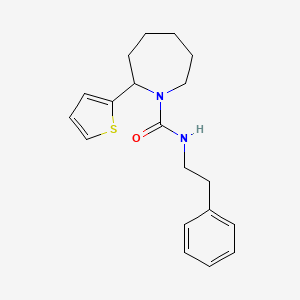

![N-ethyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B4928267.png)

![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4928269.png)

![ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4928276.png)

![2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B4928279.png)

![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4928285.png)

![2-({[(2-methoxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4928292.png)